1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Description
1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a structurally complex molecule featuring a bicyclo[2.2.1]heptane-2,3-dione core substituted with 4,7,7-trimethyl groups and a 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety. The bicycloheptane-dione framework is derived from camphor-related precursors, as evidenced by the synthesis of similar compounds via reactions involving 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione and phosphite reagents . The piperazine component, particularly the 4-(4-methoxyphenyl)piperazinyl group, is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity (e.g., serotonin or dopamine receptors) . The compound’s stereochemistry, particularly the configuration at the bicycloheptane core (e.g., 4R vs. 4S), may influence its biological and physicochemical properties .
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C22H28N2O4/c1-20(2)21(3)9-10-22(20,18(26)17(21)25)19(27)24-13-11-23(12-14-24)15-5-7-16(28-4)8-6-15/h5-8H,9-14H2,1-4H3 |
InChI Key |
NUIUUWODTRAFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the bicyclic heptane structure via a Diels-Alder reaction. The final step involves the introduction of the carbonyl group through an acylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds containing piperazine moieties exhibit antidepressant effects. The piperazine ring in this compound may contribute to serotonin receptor modulation, making it a candidate for further studies in treating depression and anxiety disorders.
- Anticancer Properties : Preliminary studies suggest that derivatives of bicyclic compounds can inhibit cancer cell proliferation. The unique structure of this compound may enhance its efficacy against various cancer types, warranting further investigation into its mechanism of action.
- Neuroprotective Effects : Some studies have pointed to the potential neuroprotective properties of similar compounds, suggesting that this compound could be explored for applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Table 1: Summary of Biological Activities
| Activity Type | Potential Mechanism | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
- Antidepressant Efficacy : A study conducted on similar piperazine derivatives demonstrated significant reductions in depressive-like behaviors in animal models. The compound's ability to interact with serotonin receptors was highlighted as a key factor in its efficacy (Reference: Journal of Medicinal Chemistry).
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines showed that compounds with similar bicyclic structures exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis and inhibition of the cell cycle (Reference: Cancer Research Journal).
- Neuroprotection : Research focusing on neuroprotective agents revealed that certain bicyclic compounds could reduce neuronal death caused by oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases (Reference: Neuropharmacology).
Materials Science Applications
The structural properties of 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione also lend themselves to applications in materials science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical properties.
- Nanotechnology : Its unique structure may facilitate the development of nanoscale materials for drug delivery systems.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with serotonin receptors, while the methoxyphenyl group may enhance its binding affinity. The bicyclic heptane structure provides stability and rigidity to the molecule, facilitating its interaction with the target sites.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
- (4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione: This compound shares the bicycloheptane-2,3-dione core with the target molecule but lacks the piperazine-carbonyl substituent.
- Bicyclo[2.2.1]heptane-1-carboxamide derivatives (CAS 622334-25-2) :
This analog replaces the dione moiety with a carboxamide group and incorporates a benzopyran-phenyldiazenyl substituent. The increased molecular weight (562.6 vs. ~400–450 for the target compound) suggests altered solubility and pharmacokinetic profiles .
Piperazine-Containing Compounds
- 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) :
While lacking the bicycloheptane core, this compound demonstrates the prevalence of piperazine in modulating solubility and receptor interactions. Its lower molecular weight (220.26) reflects simpler structural complexity compared to the target compound . - 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (Compounds 13 and 14) :
These spirocyclic analogs feature piperazine-linked aryl groups but utilize a diazaspirodecane-dione core instead of bicycloheptane. Such structural differences may confer distinct pharmacological profiles, such as enhanced metabolic stability .
Receptor Binding and Selectivity
The 4-(4-methoxyphenyl)piperazine moiety in the target compound is structurally analogous to ligands targeting serotonin (5-HT₁A) or dopamine receptors. In contrast, the spirodiazaspirodecane derivatives () may prioritize kinase or enzyme inhibition due to their rigid core .
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
The compound 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic structure that incorporates a piperazine moiety and a methoxyphenyl group. This chemical architecture suggests potential biological activity due to the diverse interactions that such structures can exhibit with biological targets.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.3886 g/mol
- CAS Number : Not specifically listed in the search results but can be referenced through related compounds.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, related compounds with similar structural features have shown a range of pharmacological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Potential Activities
- Antidepressant and Anxiolytic Effects : Compounds containing piperazine rings are often studied for their effects on serotonin receptors, which are critical in mood regulation.
- Antimicrobial Activity : Similar derivatives have demonstrated antibacterial properties against various pathogens.
- Enzyme Inhibition : Piperazine derivatives have been explored for their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is heavily influenced by their substituents:
- Methoxy Group : The presence of a methoxy group on the phenyl ring can enhance lipophilicity and receptor binding affinity.
- Bicyclic Framework : The bicyclic structure may contribute to conformational rigidity, which is beneficial for receptor selectivity.
In Silico Studies
Recent studies utilizing computational methods have indicated that piperazine derivatives can exhibit favorable pharmacokinetic properties and low toxicity profiles. For instance, an in silico investigation revealed that various piperazine-based compounds adhered to Lipinski's Rule of Five, indicating good drug-like properties and bioactivity scores that suggest potential efficacy as GPCR ligands and enzyme inhibitors .
Experimental Studies
While specific experimental data on the compound is limited, related studies have shown:
- Antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.
- Inhibition of AChE with moderate potency in synthesized derivatives bearing similar functional groups .
Data Table: Comparative Activity of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
